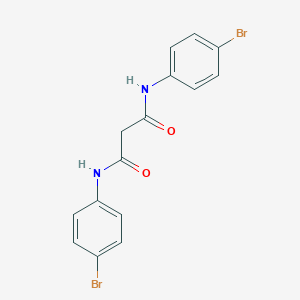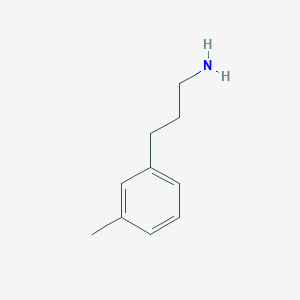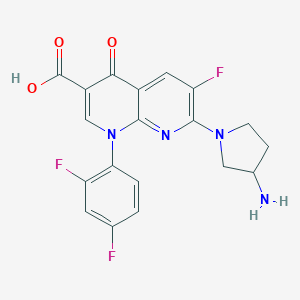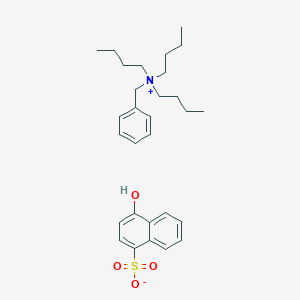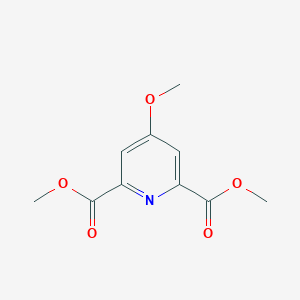
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including compounds similar to 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester, often involves multi-step chemical processes. For example, a study described the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols through a low-temperature aryl bromide-to-alcohol conversion as the final step, highlighting the complexity and precision required in synthesizing such compounds (Wijtmans et al., 2004).
Molecular Structure Analysis
Structural analysis of pyridine derivatives is crucial for understanding their chemical behavior and potential applications. For instance, X-ray crystallography has been employed to confirm the structure of related pyridine compounds, providing insight into their molecular configurations and intermolecular interactions (Low et al., 1996).
Chemical Reactions and Properties
Pyridine derivatives exhibit a range of chemical reactivities and properties. A study on pyrrole derivatives, which share some similarities with pyridine compounds, outlined a novel ring-cleavage reaction, indicating the diverse reactivity of such molecules (Gómez et al., 1985).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and crystal structure, are critical for their practical applications. Research into the crystal structure of similar compounds has provided valuable data, including molecular dimensions and hydrogen bonding patterns, which are essential for understanding the material's physical characteristics (Silva et al., 2006).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, including acidity, basicity, and reactivity towards various reagents, are influenced by their molecular structure. Studies involving the reactivity and stability of these compounds towards oxidative conditions have revealed significant insights into their chemical behaviors, showcasing their potential as antioxidants (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Pharmaceutical Applications :
- Certain derivatives, like 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, exhibit potent pharmacological activities such as coronary vasodilation and antihypertensive activity, making them suitable for further development as antihypertensive drugs (Meyer et al., 1981).
- Optical isomers of certain derivatives show different pharmacological properties in rat ventricular myocytes, with significant hypotensive effects and favorable pharmacokinetic characteristics (Xiao-Qiang Li et al., 2010).
Chemical Synthesis and Organic Chemistry :
- 4-Alkoxy-2,6-di(hydroxymethyl) pyridines, which are structurally related, can be synthesized with high yields. These compounds have applications in liquid crystals and polymer electrolyte liquid crystals (Tajbakhsh et al., 1998).
- Electroreductive synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives is a highly selective and efficient method for obtaining these compounds in good yields (Kita et al., 1999).
Bioassay Development :
- Derivatives of 2,6-pyridinedicarboxylic acid offer a new, sensitive detection method for bioassays, enabling all steps to be performed within the physiological pH range, which is crucial for maintaining biological activity (Steinkamp & Karst, 2004).
Metabolism and Biochemical Applications :
- Cytochrome P-450 enzymes can catalyze oxidation of derivatives, producing novel compounds. This indicates a potential role in drug metabolism and the development of new pharmacological agents (Guengerich et al., 1988).
Propriétés
IUPAC Name |
dimethyl 4-methoxypyridine-2,6-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-14-6-4-7(9(12)15-2)11-8(5-6)10(13)16-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIRNYBABWFVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173628 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
CAS RN |
19872-93-6 | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019872936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19872-93-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Pyridinedicarboxylic acid, 4-methoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

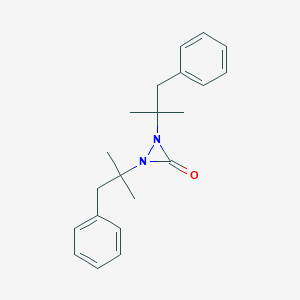
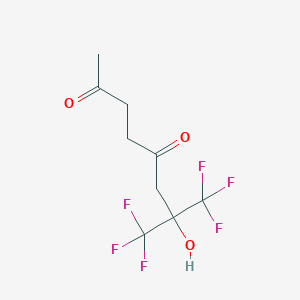
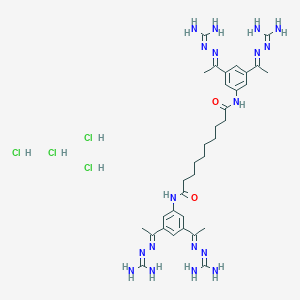
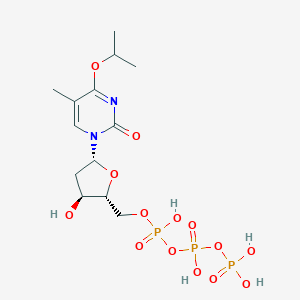
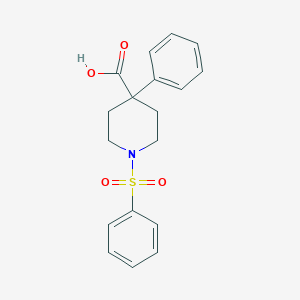
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
